molecular formula C9H13IN4O2S B8529463 5-Iodo-2-[4-(methylsulfonyl)piperazin-1-yl]pyrimidine

5-Iodo-2-[4-(methylsulfonyl)piperazin-1-yl]pyrimidine

Cat. No. B8529463
M. Wt: 368.20 g/mol
InChI Key: ULMDHBNBDZAKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07485644B2

Procedure details

To a stirred suspension of 5-iodo-2-[4-(methylsulfonyl)piperazin-1-yl]pyrimidine (25.0 g, 67.9 mmol), benzyl alcohol (125 mL), 1,10-phenanthroline (2.45 g, 20 mol %), and cesium carbonate was added copper (I) iodide (12.9 g, 67.9 mmol) and the reaction heated to 110° C. for 90 minutes then cooled to room temperature. DCM (250 mL) was then added and the insolubles filtered off through a pad of celite. The cake washed with DCM (250 mL) and the DCM filtrates washed with water. The aqueous phase was then back extracted with more DCM (500 mL), the combined DCM extracts washed with brine (500 mL), dried (MgSO4), filtered and concentrated in vacuo to a dark brown sludge. This was then purified by flash chromatography (silica gel, 50% EtOAc/hexanes) to give 5-(benzyloxy)-2-[4-(methylsulfonyl)piperazin-1-yl]pyrimidine as an off white solid (14.2 g, 40.7 mmol, 60%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
catalyst
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[N:4][C:5]([N:8]2[CH2:13][CH2:12][N:11]([S:14]([CH3:17])(=[O:16])=[O:15])[CH2:10][CH2:9]2)=[N:6][CH:7]=1.[CH2:18]([OH:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+]>[Cu]I.C(Cl)Cl>[CH2:18]([O:25][C:2]1[CH:3]=[N:4][C:5]([N:8]2[CH2:13][CH2:12][N:11]([S:14]([CH3:17])(=[O:16])=[O:15])[CH2:10][CH2:9]2)=[N:6][CH:7]=1)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
IC=1C=NC(=NC1)N1CCN(CC1)S(=O)(=O)C
Name
Quantity
125 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
2.45 g
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Two
Name
Quantity
12.9 g
Type
catalyst
Smiles
[Cu]I
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the insolubles filtered off through a pad of celite
WASH
Type
WASH
Details
The cake washed with DCM (250 mL)
WASH
Type
WASH
Details
the DCM filtrates washed with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was then back extracted with more DCM (500 mL)
WASH
Type
WASH
Details
the combined DCM extracts washed with brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a dark brown sludge
CUSTOM
Type
CUSTOM
Details
This was then purified by flash chromatography (silica gel, 50% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=NC(=NC1)N1CCN(CC1)S(=O)(=O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 40.7 mmol
AMOUNT: MASS 14.2 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.